1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-4-methylpiperazine
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Overview
Description
The compound is a derivative of boric acid ester with a benzene ring . Boric acid ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Synthesis Analysis
The related compounds are obtained by a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Molecular Structure Analysis
The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Scientific Research Applications
Synthesis and Crystal Structure Analysis
This compound is obtained through a series of substitution reactions . The structure of the compound is confirmed by FTIR , 1H and 13C NMR spectroscopy , and mass spectrometry . Single crystals of the compound are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
Density Functional Theory (DFT) Study
DFT is applied to further calculate the molecular structure and compare it with X-ray values . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Molecular Electrostatic Potential and Frontier Molecular Orbitals Study
The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, revealing some physicochemical properties of the compounds .
Application in Carbon-Carbon Coupling and Carbon Heterocoupling Reactions
Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Use in Boron Neutron Capture Therapy
These compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Use in the Suzuki Reaction
Arylboronic acid, which is economical and easy to obtain, is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
Use in the Design of Anticancer Drugs
Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Use as Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Mechanism of Action
While specific information on the mechanism of action for this compound is not available, it’s worth noting that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Future Directions
Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
properties
IUPAC Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BFN2O2/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)19)21-10-8-20(5)9-11-21/h6-7,12H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPAVWVOSOGTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCN(CC3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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